2,3-dimethoxy-5,12b-dihydroisoindolo[1,2-a]isoquinolin-8(6H)-one
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Overview
Description
2,3-Dimethoxy-5,12b-dihydroisoindolo[1,2-a]isoquinolin-8(6H)-one is a complex organic compound that belongs to the class of isoindoloisoquinolines. This compound is characterized by its unique structure, which includes methoxy groups and a fused ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-5,12b-dihydroisoindolo[1,2-a]isoquinolin-8(6H)-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-dimethoxybenzaldehyde with an appropriate amine can lead to the formation of an intermediate, which upon further cyclization and reduction, yields the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations. The scalability of these methods is crucial for producing the compound in large quantities for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-5,12b-dihydroisoindolo[1,2-a]isoquinolin-8(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The methoxy groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, altering the chemical properties of the compound.
Scientific Research Applications
2,3-Dimethoxy-5,12b-dihydroisoindolo[1,2-a]isoquinolin-8(6H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical structure allows for applications in materials science and the development of novel materials.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-5,12b-dihydroisoindolo[1,2-a]isoquinolin-8(6H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For instance, the compound may inhibit certain enzymes or receptors, affecting cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinolines: These compounds share a similar fused ring structure and exhibit comparable chemical properties.
Chromeno[2,3-b]indoles: These compounds also have a fused ring system and are known for their biological activity.
3-Alkenyl-oxindoles: These compounds are structurally related and have been studied for their potential therapeutic applications.
Uniqueness
What sets 2,3-dimethoxy-5,12b-dihydroisoindolo[1,2-a]isoquinolin-8(6H)-one apart is its specific arrangement of methoxy groups and the unique fused ring system. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and application.
Properties
CAS No. |
26477-10-1 |
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Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
2,3-dimethoxy-6,12b-dihydro-5H-isoindolo[1,2-a]isoquinolin-8-one |
InChI |
InChI=1S/C18H17NO3/c1-21-15-9-11-7-8-19-17(14(11)10-16(15)22-2)12-5-3-4-6-13(12)18(19)20/h3-6,9-10,17H,7-8H2,1-2H3 |
InChI Key |
MMHYYMDNTIDRIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C3C4=CC=CC=C4C(=O)N3CCC2=C1)OC |
Origin of Product |
United States |
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